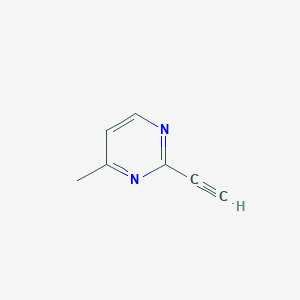

2-Ethynyl-4-methylpyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Synthesis

The pyrimidine nucleus is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry and materials science. nih.govresearchgate.net As a core component of nucleobases like cytosine, thymine, and uracil, pyrimidines are integral to the structure of DNA and RNA, highlighting their profound biological importance. researchgate.netignited.in This natural prevalence has inspired chemists to incorporate the pyrimidine motif into a vast array of synthetic molecules.

Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. ignited.inmdpi.com Their ability to interact with various biological targets makes them attractive scaffolds for drug discovery and development. nih.gov Beyond pharmaceuticals, the electron-deficient nature of the pyrimidine ring makes it a valuable component in the design of functional organic materials. researchgate.net

Strategic Importance of Ethynyl (B1212043) Moieties in Molecular Design and Functionalization

The ethynyl group (–C≡CH) is a remarkably versatile functional group in molecular design. nih.govsci-hub.se Its linear geometry provides a rigid and defined linker, enabling the precise spatial arrangement of molecular components. nih.gov This structural rigidity is highly sought after in the construction of complex architectures, including molecular wires and host-guest systems. nih.govmatthey.com

The terminal alkyne of the ethynyl group is a key participant in a variety of powerful chemical transformations. It readily undergoes Sonogashira coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org Furthermore, the ethynyl group is a cornerstone of "click chemistry," a concept that emphasizes rapid, efficient, and high-yielding reactions. wikipedia.orgmt.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of a click reaction, utilizes terminal alkynes to form stable triazole rings, a common linker in drug discovery and materials science. organic-chemistry.orgnih.gov The ethynyl moiety can also act as a weak hydrogen bond donor, influencing the supramolecular assembly of molecules. acs.org

Positional Isomerism and its Impact on Pyrimidine Reactivity and Synthetic Utility

The substitution pattern on the pyrimidine ring significantly influences its chemical reactivity. The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution but makes electrophilic substitution more challenging. wikipedia.org The positions of the nitrogen atoms deactivate the ring towards electrophilic attack, with the effect being most pronounced at the 2-, 4-, and 6-positions. wikipedia.org Conversely, these positions are more susceptible to nucleophilic attack.

The placement of substituents, such as the ethynyl and methyl groups in 2-Ethynyl-4-methylpyrimidine, dictates the molecule's electronic properties and steric environment. This, in turn, governs its reactivity in subsequent chemical transformations. For instance, the reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is highly dependent on the position of the halogen. clockss.org Different isomers of substituted pyrimidines can exhibit distinct biological activities and physical properties, underscoring the importance of regiocontrol in their synthesis. researchgate.netresearchgate.net

Overview of this compound as a Versatile Synthetic Building Block

This compound integrates the advantageous features of both the pyrimidine scaffold and the ethynyl moiety into a single, powerful building block. mdpi.com The presence of the terminal alkyne at the 2-position allows for a wide range of synthetic modifications, including Sonogashira couplings, click reactions, and cycloadditions, enabling the facile introduction of diverse functionalities. mdpi.comnih.gov

The methyl group at the 4-position can influence the molecule's solubility and steric interactions, providing an additional point of modification or control over its properties. This combination of a reactive handle and a modifiable scaffold makes this compound a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net Its utility is demonstrated in the synthesis of various derivatives where the ethynyl and pyrimidine units serve as key structural and functional elements.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆N₂ |

| Molecular Weight | 118.14 g/mol |

| Canonical SMILES | CC1=CC=NC(=C1)C#C |

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-8-5-4-6(2)9-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCRXRICHILWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701309757 | |

| Record name | 2-Ethynyl-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196153-62-4 | |

| Record name | 2-Ethynyl-4-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynyl-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Ethynyl 4 Methylpyrimidine

Transformations Involving the Ethynyl (B1212043) Moiety

The ethynyl group attached to the pyrimidine (B1678525) ring is the primary site of chemical reactivity, participating in a variety of transformations that allow for the synthesis of more complex molecular architectures.

Nucleophilic Addition Reactions to the Triple Bond

The carbon-carbon triple bond of 2-ethynyl-4-methylpyrimidine is susceptible to nucleophilic attack, a process that can be enhanced by the electronic properties of the pyrimidine ring.

While specific studies on this compound are not extensively documented, the hydrohalogenation of analogous 2-ethynyl-azaheterocycles, such as 2-ethynylpyridines, provides a strong model for its reactivity. acs.orgnih.gov The reaction with hydrohalic acids (HX, where X = Cl, Br, I) is proposed to proceed via a mechanism distinct from the typical electrophilic addition to alkynes.

The process is initiated by the protonation of the basic nitrogen atom of the pyrimidine ring, forming a pyrimidinium salt. This salt formation significantly increases the electrophilicity of the ethynyl group. The proximate halide counter-anion then acts as a nucleophile, attacking the triple bond to yield the corresponding 2-(2-haloethenyl)-4-methylpyrimidine. nih.gov

This mechanism leads to a high degree of regioselectivity and stereoselectivity. The addition typically results in the formation of a single stereoisomer, presumed to be the Z-isomer, where the halogen and the pyrimidine ring are on opposite sides of the newly formed double bond. nih.gov

Table 1: Representative Hydrohalogenation of Ethynyl-Azaheterocycles This table is based on data from analogous 2-ethynylpyridine (B158538) systems to illustrate expected outcomes for this compound.

| Entry | Substrate Analogue | Reagent | Product | Yield (%) |

| 1 | 2-Ethynylpyridine | HCl | 2-(2-Chloroethenyl)pyridine | High |

| 2 | 2-Ethynylpyridine | HBr | 2-(2-Bromoethenyl)pyridine | High |

| 3 | 2-Ethynylpyridine | HI | 2-(2-Iodoethenyl)pyridine | High |

Data derived from studies on analogous compounds. acs.orgnih.gov

Hydroamination and hydroalkoxylation involve the addition of an N-H or O-H bond across the alkyne, respectively. These reactions are fundamental for synthesizing enamines and vinyl ethers. Although specific research on this compound in this context is limited, general principles suggest that these transformations are feasible, often requiring metal catalysis (e.g., using copper, gold, or ruthenium complexes) to facilitate the nucleophilic attack of the amine or alcohol. The pyrimidine nitrogen could potentially play a role in activating the alkyne, similar to the mechanism observed in hydrohalogenation.

Cycloaddition Reactions (e.g., Click Chemistry, [2+2+2] Cycloadditions)

The ethynyl group serves as an excellent component in cycloaddition reactions for constructing ring systems.

One of the most prominent examples is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgsigmaaldrich.com This reaction provides a highly efficient and regioselective method for synthesizing 1,2,3-triazoles. As a terminal alkyne, this compound is an ideal substrate for CuAAC, reacting with a wide variety of organic azides to form 1,4-disubstituted triazole products. mdpi.comsoton.ac.uk This reaction is known for its high yields, mild conditions, and broad functional group tolerance. organic-chemistry.org

Table 2: Potential Azide (B81097) Coupling Partners for CuAAC with this compound

| Entry | Azide Partner | Resulting Triazole Moiety |

| 1 | Benzyl Azide | 1-Benzyl-4-(4-methylpyrimidin-2-yl)-1H-1,2,3-triazole |

| 2 | Azidoacetic acid | 2-(4-(4-Methylpyrimidin-2-yl)-1H-1,2,3-triazol-1-yl)acetic acid |

| 3 | 1-Azido-3-phenylpropane | 1-(3-Phenylpropyl)-4-(4-methylpyrimidin-2-yl)-1H-1,2,3-triazole |

Furthermore, alkynes are known to participate in [2+2+2] cycloadditions, a powerful method for synthesizing substituted benzene (B151609) rings by reacting three alkyne units. While specific examples involving this compound are not reported in the searched literature, its ethynyl group could theoretically be trimerized or co-trimerized with other alkynes, typically using transition metal catalysts like cobalt or rhodium.

Selective Hydrogenation of the Alkyne Unit

The triple bond of this compound can be selectively reduced. The outcome of the hydrogenation depends on the catalyst and reaction conditions employed.

Partial Hydrogenation: To achieve partial reduction to the corresponding alkene, 2-vinyl-4-methylpyrimidine, catalysts with reduced activity are used. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic example that typically yields the (Z)-alkene via syn-addition of hydrogen.

Complete Hydrogenation: For complete reduction to the alkane, 2-ethyl-4-methylpyrimidine, more active catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used, typically under a hydrogen atmosphere.

Oxidative Transformations

The terminal alkyne is also amenable to various oxidative reactions. A common transformation is the oxidative coupling of two terminal alkyne molecules. For instance, the Glaser coupling, which uses copper(I) salts and an oxidant like oxygen, would be expected to produce 1,4-bis(4-methylpyrimidin-2-yl)buta-1,3-diyne. Other oxidative procedures can lead to cleavage of the triple bond, although such reactions are less common than additions or couplings.

Reactions at the Pyrimidine Core

The reactivity of the pyrimidine core in this compound is significantly influenced by the electronic properties of the constituent nitrogen atoms and the attached substituents. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which generally deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution, particularly at positions ortho and para to the nitrogen atoms. bhu.ac.in

Electrophilic Aromatic Substitution Patterns on the Pyrimidine Ring

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally a challenging transformation due to the inherent electron-deficient nature of the diazine system. bhu.ac.inresearchgate.net The presence of two ring nitrogen atoms significantly reduces the electron density of the aromatic π-system, making it less susceptible to attack by electrophiles. However, the substituents on the ring, namely the 2-ethynyl and 4-methyl groups, play a crucial role in modulating the regioselectivity of such reactions, should they occur under forcing conditions.

The 4-methyl group is an activating group that directs electrophilic attack to the ortho and para positions. In the context of the pyrimidine ring, this would primarily be the 5-position. Conversely, the 2-ethynyl group is generally considered to be a deactivating group due to its sp-hybridized carbons, which are more electronegative than sp2-hybridized carbons.

Considering the combined electronic effects, the anticipated order of reactivity for electrophilic attack at the available carbon positions (C-5 and C-6) would be significantly influenced by both substituents. The methyl group at C-4 would activate the C-5 position, while the ethynyl group at C-2 would deactivate the ring as a whole, with a more pronounced effect at the adjacent C-6 position. Therefore, any successful electrophilic substitution would be expected to occur preferentially at the C-5 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Predicted Reactivity | Rationale |

| C-5 | Most Favorable | Activated by the C-4 methyl group. |

| C-6 | Least Favorable | Deactivated by the adjacent C-2 ethynyl group and the pyrimidine nitrogens. |

It is important to note that pyrimidine N-oxides can be employed to enhance the reactivity of the ring towards electrophilic substitution. nih.gov Oxidation of one of the ring nitrogens to an N-oxide would increase the electron density of the ring, thereby facilitating attack by electrophiles.

Nucleophilic Aromatic Substitution on Halogenated Pyrimidine Precursors

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for pyrimidine derivatives, especially when a good leaving group, such as a halogen, is present on the ring. rsc.orgnih.gov The synthesis of this compound can be envisaged to proceed through a halogenated precursor, for example, 2-chloro-4-methylpyrimidine (B15830) or 4-chloro-2-ethynylpyrimidine.

The reactivity of halopyrimidines towards nucleophilic displacement is highest at the 2-, 4-, and 6-positions due to the stabilization of the negatively charged Meisenheimer intermediate by the adjacent nitrogen atoms. nih.gov In a hypothetical precursor like 2,4-dichloro-6-methylpyrimidine, sequential substitution reactions could be employed to introduce the ethynyl group. The relative reactivity of the chlorine atoms would depend on the reaction conditions and the nature of the nucleophile.

For instance, the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a common method for introducing ethynyl groups. The reaction of a dihalopyrimidine with an appropriate alkyne source would likely proceed selectively at one of the halogenated positions first, allowing for the subsequent introduction of the second substituent.

Interplay Between Ethynyl and Pyrimidine Moieties in Reaction Pathways

The ethynyl and pyrimidine moieties in this compound are not merely passive substituents but actively influence each other's reactivity. The electron-withdrawing nature of the pyrimidine ring can affect the acidity of the terminal proton of the ethynyl group, making it more susceptible to deprotonation and subsequent reactions, such as metal-catalyzed couplings.

Conversely, the ethynyl group can participate in various cycloaddition reactions. For instance, in the presence of suitable reagents, the alkyne can undergo [2+2+2] cycloadditions or other pericyclic reactions, leading to the formation of more complex fused heterocyclic systems. The pyrimidine ring, in turn, would influence the regioselectivity and stereoselectivity of these transformations.

Mechanistic Elucidation of Key Transformations

Detailed mechanistic studies are crucial for understanding the intricate reaction pathways of this compound. While specific studies on this compound are limited, the general methodologies for elucidating reaction mechanisms of pyrimidine derivatives are well-established.

Spectroscopic Analysis of Intermediates

The identification and characterization of reaction intermediates are paramount in confirming a proposed reaction mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are invaluable tools in this regard. sciencepublishinggroup.com

For instance, in a nucleophilic aromatic substitution reaction, the formation of a Meisenheimer complex could potentially be observed using low-temperature NMR spectroscopy. The appearance of new signals corresponding to the sp3-hybridized carbon bearing the nucleophile and the leaving group would provide direct evidence for this intermediate.

Table 2: Hypothetical Spectroscopic Data for a Meisenheimer Intermediate in the Reaction of a Halogenated Precursor with a Nucleophile

| Spectroscopic Technique | Expected Observation |

| 1H NMR | Upfield shift of the proton at the site of nucleophilic attack. |

| 13C NMR | Appearance of a signal for the sp3-hybridized carbon. |

| IR | Changes in the aromatic C=C and C=N stretching frequencies. |

Kinetic Studies and Reaction Profiling

Kinetic studies provide quantitative information about the rates of chemical reactions and can help to distinguish between different possible mechanisms. acs.org By monitoring the concentration of reactants, intermediates, and products over time, a reaction profile can be constructed.

For example, determining the order of the reaction with respect to each reactant can help to establish the molecularity of the rate-determining step. In a hypothetical nucleophilic aromatic substitution reaction, if the reaction is found to be first order in both the pyrimidine substrate and the nucleophile, it would support a bimolecular mechanism, consistent with the formation of a Meisenheimer intermediate in the rate-determining step.

The effect of temperature on the reaction rate can be used to determine the activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide further insight into the transition state of the reaction. A negative entropy of activation, for example, would be consistent with an associative mechanism where two molecules come together in the transition state. acs.org

Advanced Derivatization and Analog Synthesis Based on 2 Ethynyl 4 Methylpyrimidine

Modification of the Ethynyl (B1212043) Group for Expanded Chemical Diversity

The ethynyl group is a key functional handle for derivatization, participating in a variety of addition and coupling reactions. This functionality allows for the extension of the molecule's π-conjugated system and the introduction of diverse substituents, significantly expanding its chemical diversity.

The conversion of the ethynyl group to a vinyl moiety is a valuable transformation for creating novel pyrimidine (B1678525) derivatives. One prominent method for introducing a vinyl group onto a heterocyclic core is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This approach typically involves the reaction of a halogenated pyrimidine with a vinylboron compound. While starting from 2-ethynyl-4-methylpyrimidine, a related strategy would involve hydroboration of the alkyne to generate a vinylborane (B8500763) intermediate, which could then be used in subsequent coupling reactions.

Another established route involves the direct condensation of cyanic acid derivatives with N-vinyl amides to afford C4-heteroatom substituted pyrimidines. organic-chemistry.org This highlights a different synthetic pathway where the vinyl group is incorporated during the construction of the pyrimidine ring itself, leading to densely substituted products. organic-chemistry.org The reactivity of the vinyl group in these derivatives can be modulated by altering the substituents on the pyrimidine base or the sugar moiety in nucleoside analogs. researchgate.net

The terminal alkyne of this compound is ideally suited for forming conjugated systems through metal-catalyzed cross-coupling reactions. The Sonogashira cross-coupling reaction is a particularly effective method for this purpose. nih.govsemanticscholar.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov

This methodology allows for the direct attachment of various aromatic and heteroaromatic rings to the pyrimidine core via a rigid ethynyl linker. For instance, the synthesis of pyrimidine nucleoside analogs has been achieved through Sonogashira coupling of iodinated nucleosides with terminal alkynes like ethynylbenzene. nih.govsemanticscholar.org The reaction conditions are typically mild, tolerating a wide range of functional groups. nih.gov Another approach for creating pyrimidine conjugates involves the nucleophilic substitution of a chlorine atom on the pyrimidine ring with a suitable linker molecule, which can then be attached to another molecular fragment. nih.gov

Below is a table representing typical Sonogashira coupling reactions for the synthesis of alkynyl pyrimidine derivatives.

| Pyrimidine Substrate | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Product Type |

| 5-Iodo-2'-deoxyuridine | Ethynylbenzene | Pd(OAc)₂, TPPTS / CuI | Triethylamine (TEA) | H₂O/MeCN | 5-Phenylethynyluracil derivative |

| 5-Iodo-2'-deoxycytidine | 1-Pentyne | Pd(OAc)₂, TPPTS / CuI | Triethylamine (TEA) | H₂O/MeCN | 5-(Pentyn-1-yl)cytosine derivative |

| 7-Iodo-7-deazaadenosine | 1-Acetyl-3-(trimethylsilyl)ethynylindole | PdCl₂(PPh₃)₂ / CuI | TEA, TEA·3HF | DMF | 7-(Indol-3-yl)ethynyl-7-deazaadenine derivative |

This table illustrates representative reaction conditions based on analogous syntheses of alkynyl pyrimidine nucleosides. nih.govsemanticscholar.org

Functionalization of the Pyrimidine Core at Non-Substituted Positions

Beyond modifying the ethynyl group, the pyrimidine ring itself offers sites for further functionalization. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly if leaving groups are present at the C2, C4, or C6 positions. For this compound, the unsubstituted C5 and C6 positions are potential sites for derivatization.

Direct electrophilic substitution on the pyrimidine ring is generally difficult due to its low electron density. However, functionalization can be achieved through preliminary metalation followed by quenching with an electrophile. More commonly, precursor pyrimidines bearing a halogen at the desired position are synthesized and then subjected to cross-coupling reactions (e.g., Suzuki, Stille, Negishi) or nucleophilic aromatic substitution to introduce new functional groups. organic-chemistry.org Methodologies for synthesizing densely substituted pyrimidines often involve condensation reactions where functionalized precursors are used to construct the ring system with the desired substituents already in place. organic-chemistry.org

Construction of Fused and Bridged Pyrimidine Systems

The pyrimidine core of this compound can serve as a foundation for the construction of more complex polycyclic structures. Various fused pyrimidine systems, such as furo[2,3-d]pyrimidines, triazolo[1,5-a]pyrimidines, and tetrazolo[1,5-a]pyrimidines, have been synthesized from appropriately substituted pyrimidine precursors. researchgate.net For example, pyrimidine thiones can be reacted with reagents like ethyl chloroacetate (B1199739) or sodium azide (B81097) to build adjacent furan (B31954) or tetrazole rings, respectively. researchgate.net

The synthesis of these fused systems often involves intramolecular cyclization reactions where substituents on the pyrimidine ring react with each other or with an external reagent to close a new ring. The ethynyl group of this compound can also participate directly in cycloaddition reactions to form fused heterocycles. The resulting fused systems, such as tetrahydroquinazolines, often exhibit distinct chemical and biological properties compared to their monocyclic precursors. nih.gov

Preparation of Biaryl and Heterobiaryl Compounds Incorporating Pyrimidine Subunits

Biaryl and heterobiaryl structures are prevalent in many functional materials and pharmacologically active compounds. The incorporation of a pyrimidine subunit into such structures can be achieved through modern cross-coupling methodologies. Palladium-catalyzed reactions are central to this field, with the Suzuki-Miyaura and Negishi couplings being particularly powerful for forming C-C bonds between aromatic rings. organic-chemistry.orgresearchgate.net

To synthesize a biaryl derivative of this compound, a common strategy involves first introducing a halogen (e.g., bromine or iodine) onto an unsubstituted position of the pyrimidine ring. This halogenated pyrimidine can then be coupled with a wide range of aryl- or heteroarylboronic acids (in Suzuki-Miyaura coupling) or organozinc reagents (in Negishi coupling). organic-chemistry.org These reactions are known for their high efficiency and tolerance of various functional groups, allowing for the synthesis of complex biaryl molecules in good yields. organic-chemistry.org The development of specialized chiral ligands has also enabled the enantioselective synthesis of axially chiral biaryl compounds. researchgate.netdeepdyve.com

Structure-Reactivity and Structure-Electronic Property Relationship Studies in Derivatives

Understanding the relationship between the molecular structure of pyrimidine derivatives and their electronic properties is crucial for designing new functional materials. The pyrimidine ring is strongly electron-withdrawing, a characteristic that significantly influences the properties of π-conjugated systems into which it is incorporated. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating these relationships. sciety.org Studies on pyrimidine derivatives often involve optimizing the molecular geometry and calculating various electronic descriptors. sciety.org

Key areas of investigation include:

Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. sciety.org A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) Analysis : This analysis provides insights into intramolecular charge delocalization and hyperconjugative interactions between different parts of the molecule. sciety.org

Molecular Electrostatic Potential (MEP) Mapping : MEP maps visualize the three-dimensional charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which is critical for predicting sites of intermolecular interactions. sciety.org

Time-Dependent DFT (TD-DFT) : This method is used to predict electronic absorption spectra (UV-Vis), correlating observed spectral bands with specific electronic transitions within the molecule. sciety.org

A representative table of computational data for a pyrimidine derivative is shown below.

| Parameter | Description | Typical Value/Finding | Reference |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Negative value (e.g., -6 to -7 eV) | sciety.org |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Negative value (e.g., -2 to -3 eV) | sciety.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3 to 5 eV | sciety.org |

| MEP Analysis | Identifies regions of positive (electrophilic) and negative (nucleophilic) potential. | Negative potential often localized on nitrogen atoms; positive potential on hydrogens. | sciety.org |

These theoretical studies, when combined with experimental results, provide a comprehensive understanding of how structural modifications to the this compound scaffold impact its reactivity and electronic properties, guiding the rational design of new derivatives.

Catalytic Applications Involving 2 Ethynyl 4 Methylpyrimidine

Role as a Ligand in Organometallic Catalysis

The presence of nitrogen atoms in the pyrimidine (B1678525) ring allows 2-ethynyl-4-methylpyrimidine to act as a ligand, coordinating with transition metals to form stable and catalytically active complexes.

The design of metal complexes utilizing pyrimidine-based ligands is a well-established strategy for developing novel catalysts. The synthesis typically involves the reaction of a pyrimidine derivative with a metal salt in a suitable solvent. For instance, transition metal complexes can be prepared by reacting a ligand with metal chlorides like ZnCl₂, CrCl₃·6H₂O, or MnCl₂·4H₂O in a solvent such as ethanol, often under reflux conditions to drive the reaction to completion. nih.govsemanticscholar.orgmdpi.com The resulting complexes are then isolated as precipitates and purified. mdpi.com

In the case of this compound, the two nitrogen atoms of the pyrimidine ring can chelate to a metal center. The synthesis strategy would involve mixing the ligand with a metal salt, such as those of platinum, copper, or zinc, in an appropriate solvent. nih.govresearchgate.net The ethynyl (B1212043) group can also participate in coordination or be used to link the pyrimidine unit to other molecular scaffolds, creating multidentate ligands that can form highly stable complexes. The characterization of these new complexes is typically achieved through methods like high-resolution mass spectrometry, UV-Visible spectroscopy, FT-IR, and thermal analyses. nih.gov

Table 1: General Synthesis of Transition Metal(II) Complexes with Schiff Base Ligands This interactive table outlines a typical procedure for synthesizing metal complexes.

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Dissolve ligand in ethanol. | Prepare a solution of the coordinating agent. |

| 2 | Add an aqueous solution of the metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O). mdpi.com | Introduce the metal center. |

| 3 | Reflux the mixture for several hours. nih.govmdpi.com | Ensure complete formation of the complex. |

| 4 | Cool the reaction mixture. | Allow the product to precipitate. |

The performance of a ligand in a catalytic cycle is critical to the efficiency of a reaction. Pyrimidine-based ligands are evaluated based on their ability to stabilize the metal catalyst, influence its reactivity, and control selectivity. The electronic properties of the pyrimidine ring and its substituents directly impact the electron density at the metal center, thereby affecting key steps in the catalytic cycle such as oxidative addition and reductive elimination.

For example, in copper-catalyzed cyanation reactions, the stability and redox activity of the copper cluster catalyst are paramount. nih.govmdpi.com The performance of complexes is often assessed through cyclic voltammetry to study their redox processes and by thermogravimetric analysis to confirm thermal stability for catalytic applications. nih.govmdpi.com The evaluation would involve testing the this compound-metal complex in a model reaction, such as the cyanation of iodobenzene, and analyzing the product yield and turnover frequency. nih.gov

Utility as a Building Block in the Synthesis of Catalyst Precursors

Beyond its direct role as a ligand, this compound is a valuable building block for synthesizing more elaborate catalyst precursors. The terminal alkyne functionality is particularly useful for modifications through reactions like Sonogashira coupling or click chemistry. This allows the pyrimidine moiety to be incorporated into larger, multidentate ligand systems, such as pincer ligands, which are known to form highly stable and active catalysts. nih.gov The synthesis of such precursors enhances the thermal stability and functional group tolerance of the final palladium complexes, which is a limitation for some conventional catalysts. nih.gov

Application in Palladium-Catalyzed Cross-Coupling Reactions as a Substrate

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and pyrimidine derivatives are important substrates in this context. nih.gov These reactions allow for the direct arylation or olefination of the pyrimidine core, providing access to a wide range of substituted heterocycles. nih.govsemanticscholar.org For this compound to be used as a substrate, it is typically first converted to a derivative containing a suitable leaving group, such as a halogen (Cl, Br) or a tosylate, at the desired position for coupling. semanticscholar.org

The Suzuki-Miyaura coupling is a widely used method for C-C bond formation between an organohalide and a boronic acid, catalyzed by a palladium complex. masterorganicchemistry.comresearchgate.net Halogenated pyrimidines, such as 2,4-dichloropyrimidines, are excellent substrates for this reaction. mdpi.comresearchgate.net The reaction typically proceeds with high regioselectivity, allowing for the stepwise functionalization of the pyrimidine ring. researchgate.netnih.gov

The process involves a catalytic cycle comprising oxidative addition of the halo-pyrimidine to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the arylated product and regenerate the Pd(0) catalyst. mdpi.com Microwave irradiation has been shown to be a very efficient method for these couplings, often leading to good to excellent yields in short reaction times. mdpi.com

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines This interactive table summarizes typical conditions for the arylation of pyrimidine substrates.

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 95 mdpi.com |

| 2,4,5,6-Tetrachloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 97 researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Reflux | 91 semanticscholar.org |

Note: The Hiyama coupling with an organosilane is shown as a related C-C bond-forming reaction. semanticscholar.orgresearcher.life

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a substituted alkene from an unsaturated halide and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation and is effective for functionalizing heterocyclic substrates. nih.gov A halo-derivative of this compound would serve as the electrophilic partner in this reaction.

The catalytic cycle begins with the oxidative addition of the halo-pyrimidine to the Pd(0) catalyst. libretexts.org This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the olefinated pyrimidine product. libretexts.org The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. nih.gov Pincer palladium complexes have demonstrated high thermal stability and efficiency in Heck reactions involving multifunctional heterocyclic substrates. nih.gov

Table 3: Typical Conditions for Heck Reaction with Heterocyclic Halides This interactive table presents common parameters for Heck olefination reactions.

| Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2,4-diamino-5-(5-iodobenzyl)pyrimidine | (±)-1-(1-propyl-2(1H)-phthalazinyl)-2-propen-1-one | Frech Catalyst (0.17) | N-ethylpiperidine | DMF | 140-150 | 78 nih.gov |

| Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | DMF | 100 | ~90 (General) |

Computational and Theoretical Studies of 2 Ethynyl 4 Methylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-ethynyl-4-methylpyrimidine. These methods, rooted in quantum mechanics, provide detailed information about the molecule's structure, stability, and electronic nature.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov DFT calculations can accurately predict the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric properties.

Electronic structure analysis through DFT provides valuable information about the distribution of electrons within the molecule. Key properties such as molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined. nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity.

Furthermore, DFT calculations can elucidate the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its intermolecular interactions.

Table 1: Calculated Geometric and Electronic Parameters for a Representative Pyrimidine (B1678525) Derivative (Illustrative)

| Parameter | Calculated Value |

|---|---|

| C-N Bond Length (pyrimidine ring) | 1.34 Å |

| C-C Bond Length (ethynyl group) | 1.21 Å |

| C-H Bond Length (methyl group) | 1.09 Å |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

Note: These values are illustrative for a generic pyrimidine derivative and not specific to this compound due to the absence of specific literature data.

Ab initio calculations, which are based on first principles without the use of empirical parameters, are employed to determine the potential energy surface of this compound. These calculations can identify stable conformations (energy minima) and the transition states that connect them. Understanding the relative energies of different conformers is important for predicting the most stable structure of the molecule.

Locating transition states is essential for studying reaction mechanisms. The geometry and energy of a transition state provide critical information about the energy barrier of a chemical reaction, which is directly related to the reaction rate.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. mdpi.comrsc.org By mapping out the potential energy surface, researchers can understand the step-by-step process of a reaction at the molecular level.

The stability of reaction intermediates significantly influences the course of a reaction. Computational studies can determine the relative energies of intermediates, providing insights into their lifetimes and potential for subsequent reactions. mdpi.com An energetic profile, which plots the energy of the system as a function of the reaction coordinate, visually represents the entire reaction mechanism, including the reactants, intermediates, transition states, and products.

Prediction of Molecular Interactions and Spectroscopic Properties

Computational methods can also predict how this compound interacts with other molecules and how it will respond to different spectroscopic techniques.

The prediction of spectroscopic properties is a significant application of quantum chemical calculations. plu.mx Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can aid in the interpretation of experimental data. mdpi.com For instance, calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific absorption bands to molecular vibrations. Similarly, calculated NMR chemical shifts can help in the structural elucidation of the molecule and its derivatives.

Table 2: Predicted Spectroscopic Data for a Representative Pyrimidine Derivative (Illustrative)

| Spectroscopic Property | Predicted Value |

|---|---|

| Key IR Frequency (C≡C stretch) | ~2100 cm⁻¹ |

| ¹H NMR Chemical Shift (pyrimidine ring) | 7.0 - 8.5 ppm |

| ¹³C NMR Chemical Shift (ethynyl C) | 70 - 90 ppm |

| UV-Vis λmax | ~260 nm |

Note: These values are illustrative for a generic pyrimidine derivative and not specific to this compound due to the absence of specific literature data.

Molecular Dynamics Simulations for Conformational Analysis

An MD simulation of this compound would involve computationally solving Newton's equations of motion for a system containing the molecule, typically solvated in a box of water molecules to mimic physiological conditions. nih.gov This simulation would track the positions and velocities of all atoms over time, generating a trajectory that reveals the molecule's conformational landscape.

The primary goal of such a simulation would be to explore the rotational freedom around the single bond connecting the ethynyl (B1212043) group to the pyrimidine ring. This would allow for the characterization of the preferred dihedral angles and the energy barriers associated with rotation. The simulation would also provide information on the vibrational modes of the molecule and its interactions with the surrounding solvent.

Key parameters that could be extracted from an MD simulation of this compound include:

Radial Distribution Functions: To understand the solvation structure around the molecule.

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Dihedral Angle Distributions: To identify the most populated conformational states.

Although a specific data table for this compound cannot be generated without dedicated simulation results, the principles of MD simulation are well-established and its application would undoubtedly provide a deeper understanding of the conformational preferences of this pyrimidine derivative. nih.govplos.org

Design of Novel Pyrimidine-Based Structures with Tuned Properties

The pyrimidine scaffold is a common feature in many biologically active compounds, and the design of novel pyrimidine-based structures with tailored properties is a significant area of research in medicinal chemistry. nih.govmdpi.comnih.gov Structure-based drug design and fragment-based approaches are often employed to develop new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

The design process for novel pyrimidine-based structures often begins with a known active compound or a fragment that binds to a biological target. Computational tools are then used to explore modifications to the core structure to improve its properties. For instance, in the development of dual epidermal growth factor receptor (EGFR) kinase inhibitors, a series of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives were designed and synthesized. nih.gov This design was based on in silico fragment-based drug design and computational analysis to target both wild-type and mutant forms of the EGFR. nih.gov

Similarly, novel 2,4-disubstituted pyrimidine derivatives have been designed as inhibitors of the double mutant EGFR-L858R/T790M. nih.gov The design strategy was based on the binding mode of the approved drug Osimertinib, with the aim of increasing selectivity and antitumor activity. nih.gov

The following interactive table summarizes examples of designed pyrimidine-based structures and their reported biological activities, illustrating the process of tuning properties through structural modifications.

| Compound Series | Target | Key Design Feature | Resulting Activity (IC50) |

| 2,4-disubstituted pyrimidine derivatives | EGFR-L858R/T790M | Introduction of a 5-substituted-1,3,4-thiadiazole moiety | 0.0064 µM for the most promising compound nih.gov |

| 5-arylethylidene-aminopyrimidine-2,4-diones | BRD4/PLK1 | Maintenance of the aminopyrimidine scaffold for hydrogen bonding | 0.029 µM (BRD4) and 0.094 µM (PLK1) for a lead compound mdpi.com |

| 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives | EGFRWT and EGFRT790M | Fragment-based design to achieve dual inhibition | 0.10 ± 0.052 µM for the most potent derivative against A549 cell line nih.gov |

| 2,4-diaminopyrimidine derivatives | Caspase-1 | Structure-based design to target the enzyme's active site | 0.022 to 0.078 µM for the most active compounds nih.gov |

These examples underscore the power of computational and theoretical studies in the rational design of novel pyrimidine-based structures with finely tuned biological and pharmacological properties. The insights gained from such studies are crucial for the development of new therapeutic agents. researchgate.netresearchgate.net

Future Research Directions and Emerging Trends in 2 Ethynyl 4 Methylpyrimidine Chemistry

Development of Sustainable and Green Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that often involve harsh reagents and generate significant waste. The future of 2-ethynyl-4-methylpyrimidine synthesis lies in the adoption of green chemistry principles to enhance efficiency and minimize environmental impact. rasayanjournal.co.inresearchgate.net Key areas of development include multicomponent reactions (MCRs), the use of eco-friendly catalysts, and alternative energy sources.

Future research will likely focus on one-pot, multicomponent strategies that assemble the pyrimidine core from simpler, readily available starting materials. Such approaches, which have been successfully applied to other substituted pyrimidines, maximize atom economy and reduce the number of purification steps. sci-hub.se The use of heterogeneous catalysts, which can be easily recovered and reused, presents another promising avenue. researchgate.net Furthermore, techniques like microwave-assisted and ultrasound-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.inmdpi.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidine Synthesis

| Feature | Conventional Methods | Emerging Green Methodologies |

|---|---|---|

| Principle | Step-wise synthesis, often requiring protection/deprotection | One-pot, multicomponent reactions, maximizing atom economy sci-hub.seijfmr.com |

| Solvents | Use of hazardous and volatile organic solvents | Application of green solvents (e.g., water, ionic liquids) or solvent-free conditions rasayanjournal.co.inresearchgate.net |

| Catalysts | Often employ stoichiometric, toxic reagents | Use of recyclable heterogeneous or biocatalysts researchgate.netmdpi.com |

| Energy Input | Prolonged heating with conventional methods | Microwave or ultrasound irradiation to reduce reaction times and energy use rasayanjournal.co.ineurekaselect.com |

| Waste | Generation of significant byproducts and waste streams | Minimized waste generation, aligning with the principle of prevention ijfmr.com |

Exploration of Advanced Reactivity Patterns and Unprecedented Transformations

The ethynyl (B1212043) group is a highly versatile functional handle, amenable to a wide array of chemical transformations. Future research will delve into its advanced reactivity in the context of the this compound scaffold. This includes exploring its participation in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, and metal-catalyzed cross-coupling reactions like the Sonogashira coupling, which allows for the extension of the conjugated system. ijfmr.com

Moreover, the potential for unprecedented transformations arising from the interplay between the ethynyl and methyl groups and the pyrimidine ring itself is a key area for investigation. This could involve intramolecular cyclizations triggered by selective activation of the ethynyl group, leading to novel fused heterocyclic systems. The development of C-H activation methodologies targeting the methyl group or the pyrimidine ring C-H bonds could also unlock new pathways for functionalization, providing access to derivatives that are currently difficult to synthesize.

Integration into Complex Molecular Architectures for Functional Materials

The rigid, planar structure of the pyrimidine ring combined with the linear geometry of the ethynyl group makes this compound an excellent building block for the construction of complex, functional molecular architectures. A significant emerging trend is its use in on-surface synthesis to create well-defined organometallic nanostructures. researchgate.net

Studies on analogous molecules, such as 5-(2-(4-bromophenyl)ethynyl)pyrimidine, have shown that the nitrogen atoms of the pyrimidine ring and the ethynyl group can coordinate with metal adatoms on surfaces like Ag(111) to form dimers, tetramers, and other organized structures. researchgate.net This bottom-up approach allows for the fabrication of molecular wires, porous networks, and other nanoscale materials with potential applications in electronics and catalysis. Future work will likely explore the self-assembly and coordination behavior of this compound with various metals on different substrates to create a diverse range of functional surfaces. researchgate.net

Table 2: Potential Functional Materials Derived from Ethynyl-Pyrimidine Scaffolds

| Material Class | Construction Strategy | Potential Application |

|---|---|---|

| Organometallic Networks | On-surface coordination of pyrimidine nitrogens and ethynyl groups with metal atoms researchgate.net | Molecular electronics, heterogeneous catalysis |

| Conjugated Polymers | Polymerization via ethynyl group coupling reactions (e.g., Glaser coupling) | Organic light-emitting diodes (OLEDs), sensors |

| Metal-Organic Frameworks (MOFs) | Use as a multitopic organic linker to connect metal nodes | Gas storage, separation, drug delivery |

| Macrocycles | Intramolecular or intermolecular reactions to form large ring structures researchgate.net | Host-guest chemistry, molecular recognition |

Application in Flow Chemistry and Automated Synthesis

To move beyond laboratory-scale synthesis and enable the efficient production of this compound and its derivatives, the adoption of modern manufacturing technologies is crucial. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. mdpi.comeuropa.eu

The application of flow chemistry can be particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volume and high surface-area-to-volume ratio allow for efficient heat dissipation and mixing. europa.eu Future research will focus on developing robust, multi-step flow syntheses that can produce the target molecule with high purity and yield. flinders.edu.au This can be coupled with automated synthesis platforms, which use robotics to perform reactions, purifications, and analyses in a high-throughput manner. chemrxiv.orgnih.gov Such systems can accelerate the discovery of new derivatives by rapidly creating and screening libraries of related compounds. nih.gov

Mechanistic Insights into Methyl Group and Ethynyl Group Synergies

A fundamental understanding of how the methyl and ethynyl substituents electronically influence each other and the pyrimidine ring is critical for designing new applications and predicting reactivity. The electron-donating nature of the methyl group and the electron-withdrawing character of the ethynyl group create a unique electronic profile on the heterocyclic ring.

Future mechanistic studies will likely employ a combination of experimental techniques and computational modeling to unravel these synergistic effects. For instance, density functional theory (DFT) calculations can predict how these substituents affect the electron density at different positions of the pyrimidine ring, influencing its susceptibility to nucleophilic or electrophilic attack. johnshopkins.edu Experimental studies, such as kinetic analysis of reactions and spectroscopic characterization of intermediates, will provide crucial data to validate and refine these computational models. A deeper understanding of this synergy will enable the rational design of new catalysts, materials, and biologically active molecules based on the this compound scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.